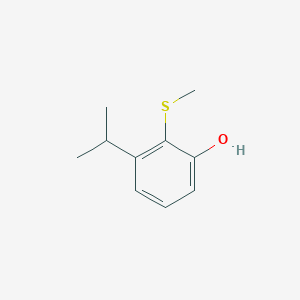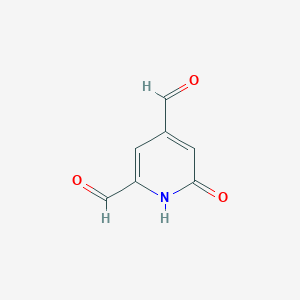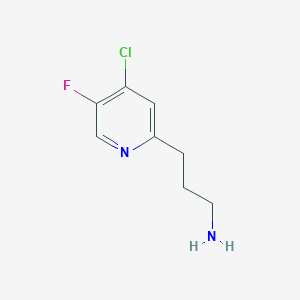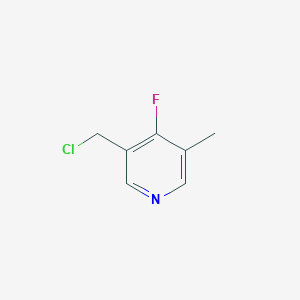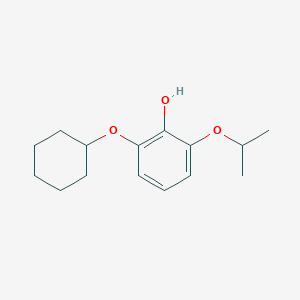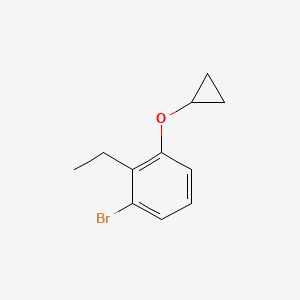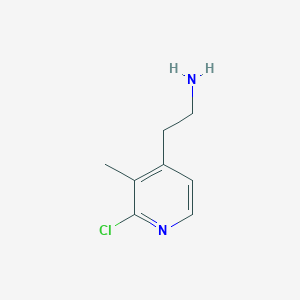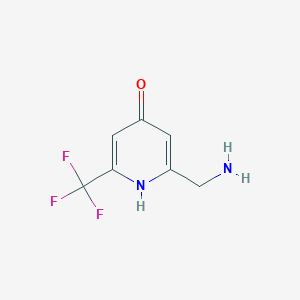![molecular formula C14H18ClFN2O B14841264 2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluorophenyl group and diazaspirodecane core makes this compound of significant interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves several steps, typically starting with the preparation of the spirocyclic core. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction, which allows for the formation of the spirocyclic structure with high selectivity and yield . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. This inhibition is achieved through binding to the active site of the kinase, leading to a decrease in its activity and subsequent downstream effects .
Comparación Con Compuestos Similares
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core but may have different substituents, leading to variations in their biological activities and applications.
2-Benzyl-4-(3-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride: This compound has a benzyl group in addition to the fluorophenyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on RIPK1, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H18ClFN2O |
|---|---|
Peso molecular |
284.75 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-11-3-1-4-12(9-11)17-8-6-14(13(17)18)5-2-7-16-10-14;/h1,3-4,9,16H,2,5-8,10H2;1H |
Clave InChI |
ORGXUNYFYWXMNP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2=O)C3=CC(=CC=C3)F)CNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
